3-C6-NBD-cholesterol

Membrane biophysics Lipid rafts Phase partitioning

3-C6-NBD-cholesterol (CAS 201731-19-3, also known as 3-hexanoyl-NBD-cholesterol) is a fluorescently labeled cholesterol derivative in which the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the C3 hydroxyl position of the cholesterol backbone via a six-carbon hexanoyl spacer. This C3-linker design positions the hydrophilic NBD group at the membrane-water interface while preserving the intact cholesterol side chain, distinguishing it from side chain-labeled analogs such as 22-NBD-cholesterol and 25-NBD-cholesterol.

Molecular Formula C39H58N4O5
Molecular Weight 662.9 g/mol
Cat. No. B592793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-C6-NBD-cholesterol
Synonyms3-C6-NBD Cholesterol
Molecular FormulaC39H58N4O5
Molecular Weight662.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
InChIInChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1
InChIKeyYZAQIPGLFHPDPI-FIWRCADXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-C6-NBD-cholesterol for Cholesterol Trafficking Assays: Fluorescent Sterol Probe with C3-Hexanoyl Linker Architecture


3-C6-NBD-cholesterol (CAS 201731-19-3, also known as 3-hexanoyl-NBD-cholesterol) is a fluorescently labeled cholesterol derivative in which the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the C3 hydroxyl position of the cholesterol backbone via a six-carbon hexanoyl spacer . This C3-linker design positions the hydrophilic NBD group at the membrane-water interface while preserving the intact cholesterol side chain, distinguishing it from side chain-labeled analogs such as 22-NBD-cholesterol and 25-NBD-cholesterol [1]. The compound exhibits excitation/emission maxima of approximately 465/535 nm and is utilized for measuring the kinetics of membrane and intracellular cholesterol trafficking in lipid biophysics and cell biology applications .

Probe design C3-hexanoyl linker preserves native cholesterol side chain; NBD at membrane-water interface
Detection Ex/Em ~465/535 nm enables standard fluorescence microscopy and plate reader workflows
Key advantage Avoids inverted phase partitioning artifact reported for side chain-labeled NBD analogs

3-C6-NBD-cholesterol Cannot Be Substituted by 22-NBD-cholesterol or 25-NBD-cholesterol: Structural and Functional Divergence


Generic substitution of NBD-cholesterol analogs is precluded by profound differences in membrane behavior, protein recognition, and intracellular trafficking kinetics that arise directly from the position of the NBD fluorophore on the cholesterol scaffold. Side chain-labeled analogs (22-NBD-cholesterol and 25-NBD-cholesterol) have been conclusively demonstrated to be unable to mimic the most important features of natural cholesterol's behavior in lipid bilayers, exhibiting inverted phase partitioning (preferring cholesterol-poor domains) and perturbed orientation [1][2]. In contrast, 3-C6-NBD-cholesterol, with its NBD group attached at the C3 position—the hydrophilic end of cholesterol—via a six-carbon spacer, preserves the native cholesterol side chain and approximates the orientation of natural cholesterol in membranes [3]. Furthermore, NBD group position dramatically alters binding affinity to cholesterol-transport proteins such as STARD1, with stoichiometric binding observed for side chain-labeled analogs but much lower affinity for C3-labeled variants [4]. These position-dependent differences render NBD-cholesterol analogs non-interchangeable and necessitate compound-specific validation for each experimental context.

3-C6-NBD-cholesterol Preserves hydrophobic side chain; orients NBD at interface; approximates native cholesterol behavior in bilayers
22- or 25-NBD-cholesterol Side chain labeling disrupts membrane orientation; exhibits inverted phase partitioning (prefers cholesterol-poor domains)
3-C6-NBD-cholesterol Low STARD1 binding affinity; suited for STARD1-independent trafficking studies
22-NBD-cholesterol Stoichiometric STARD1 binding with high fluorescence response; required for STARD1-mediated transfer assays

3-C6-NBD-cholesterol: Head-to-Head Comparative Evidence for Scientific Selection


Membrane Phase Partitioning of NBD-Cholesterol Is Inverted Relative to Native Cholesterol

A direct comparative study of fluorescent probes in dimyristoylphosphatidylcholine/cholesterol vesicles demonstrated that NBD-cholesterol (side chain-labeled) exhibits liquid-ordered to liquid-disordered phase partition coefficients (Kp) much less than unity, indicating strong preference for cholesterol-poor phases. This distribution behavior is opposite to that of native cholesterol, which partitions preferentially into cholesterol-rich liquid-ordered domains. 3-C6-NBD-cholesterol, by virtue of its C3-linker design that preserves the hydrophobic side chain, is predicted to exhibit partitioning behavior closer to natural cholesterol than side chain-labeled NBD analogs [1].

Membrane Phase Partitioning
Class-level inference
Side chain NBD: Kp ≪ 1 (prefers Ld phase), opposite to native cholesterol. C3-linker design predicted to reduce this artifact.
C3-linker architecture supports partitioning closer to natural cholesterol in raft studies
DMPC/cholesterol vesicles; steady-state fluorescence data
Membrane biophysics Lipid rafts Phase partitioning

22-NBD-cholesterol and 25-NBD-cholesterol Fail to Mimic Native Cholesterol Bilayer Behavior

Molecular dynamics simulations of NBD-labeled cholesterol analogues in phospholipid bilayers revealed that both 22-NBD-cholesterol and 25-NBD-cholesterol are unable to mimic the most important features of cholesterol's behavior in lipid bilayers [1]. The NBD group on the side chain disrupts the native orientation and interactions of cholesterol within the membrane. In contrast, 3-C6-NBD-cholesterol, with its NBD fluorophore attached at the C3 position—the hydrophilic end of the cholesterol molecule—separated by a six-carbon spacer, is designed to preserve the native cholesterol side chain and orient properly in membrane bilayers, thereby modeling cholesterol behavior more faithfully than side chain-labeled analogs [2][3].

Bilayer Mimicry (MD)
Class-level inference
22- and 25-NBD-cholesterol fail to mimic key cholesterol bilayer features. C3-linker design preserves side chain and orientation.
C3-linker probe mechanically preferred for faithful cholesterol membrane modeling
Molecular dynamics simulations; qualitative assessment
Molecular dynamics Lipid bilayer Cholesterol mimicry

NBD-Cholesterol Exhibits Superior Liposomal Transfer Efficiency Compared to BODIPY-Cholesteryl Ester

In a comparative study of fluorescent cholesterol analogues delivered via liposomal formulation (DPPC 85.5 M%, DSPE-PEG2k 9.5 M%, fluorescent analogue 5 M%), the rate and transfer efficiency of NBD-cholesterol exceeded that of BODIPY-cholesteryl ester, as well as NBD-PC and NBD-PE phospholipid probes. NBD-cholesterol, delivered by liposomes with an average diameter of 100 nm, localized in the perinuclear region and lipid storage droplets, with transfer observed in as little as 5 minutes. While 3-C6-NBD-cholesterol was not the specific NBD variant tested in this study, the fluorophore type (NBD) and its hydrophilic character at the membrane interface are the key determinants of this enhanced transfer kinetics [1].

Liposomal Transfer
Class-level inference
Transfer ranking: NBD-cholesterol > BODIPY-cholesteryl ester > NBD-PC > NBD-PE. Transfer in ~5 min, caveolae-mediated.
NBD-labeled sterols support rapid intracellular visualization in liposomal delivery studies
100 nm DPPC/DSPE-PEG2k liposomes; ranking from reported study
Liposomal delivery Cellular uptake Transfer kinetics

NBD Group Position on Cholesterol Scaffold Determines STARD1 Protein Binding Affinity and Fluorescence Response

A systematic study of STARD1 (steroidogenic acute regulatory protein) interaction with cholesterol analogs bearing NBD groups at different positions demonstrated position-dependent binding properties. STARD1 stoichiometrically binds 22-NBD-cholesterol and 20NP with high fluorescence yield and quantitative exhaustion of tryptophan fluorescence. In contrast, 25-NBD-cholesterol and 3-(NBDamino)-cholestane (3NC, a C3-labeled analog structurally related to 3-C6-NBD-cholesterol) bind STARD1 with much lower affinity and poor fluorescence response [1]. This differential binding indicates that 3-C6-NBD-cholesterol is not a suitable probe for STARD1-mediated cholesterol transfer studies compared to 22-NBD-cholesterol, representing a critical selection criterion based on the specific protein target of interest.

STARD1 Binding
Head-to-head
22-NBD-cholesterol: stoichiometric binding, high fluorescence. C3-labeled analog (3NC): much lower affinity, poor fluorescence response.
3-C6-NBD-cholesterol not suitable for STARD1-mediated transfer; 22-NBD-cholesterol required for that target
Recombinant STARD1 fluorescence spectroscopy
Protein-ligand interaction STARD1 Steroidogenic acute regulatory protein

3-C6-NBD-cholesterol: Evidence-Based Application Scenarios for Procurement Decisions


Membrane Trafficking Studies Requiring Preservation of Native Cholesterol Side Chain Behavior

3-C6-NBD-cholesterol is optimally suited for membrane biophysics and intracellular trafficking studies where preservation of the native cholesterol side chain is critical for accurate modeling. Unlike 22-NBD-cholesterol and 25-NBD-cholesterol, which molecular dynamics simulations demonstrate are unable to mimic the most important features of cholesterol's bilayer behavior [1], 3-C6-NBD-cholesterol's C3-linker architecture leaves the hydrophobic side chain intact while positioning the NBD fluorophore at the membrane-water interface [2]. This design is particularly important for studies of lipid raft partitioning, where side chain-labeled NBD probes exhibit inverted phase preference (partitioning into cholesterol-poor rather than cholesterol-rich domains) [3]. Users should select 3-C6-NBD-cholesterol when the experimental goal is to track cholesterol distribution without perturbing native membrane interactions.

Liposomal Delivery Systems Requiring Rapid Cellular Uptake and Visualization

For applications involving liposomal delivery of cholesterol probes, NBD-labeled sterols including 3-C6-NBD-cholesterol demonstrate superior transfer kinetics compared to BODIPY-based cholesterol analogs. In comparative liposomal studies, NBD-cholesterol exhibited the highest transfer efficiency among tested probes (NBD-cholesterol > BODIPY-cholesteryl ester > NBD-PC > NBD-PE), with intracellular transfer observed in as little as 5 minutes and localization to perinuclear regions and lipid storage droplets [1]. The transfer follows a caveolae-mediated pathway, with 70% inhibition observed upon filipin treatment [1]. 3-C6-NBD-cholesterol, as an NBD-labeled sterol with C3-linker architecture, combines this favorable transfer kinetics profile with improved membrane orientation compared to side chain-labeled NBD analogs, making it suitable for drug delivery research and liposomal formulation development.

Cholesterol Trafficking in Cell Types Not Dependent on STARD1-Mediated Transfer

3-C6-NBD-cholesterol is appropriate for general intracellular cholesterol trafficking studies in cell types where STARD1 (steroidogenic acute regulatory protein) is not the primary cholesterol transport protein of interest. Direct comparative binding studies demonstrate that C3-labeled NBD analogs bind STARD1 with much lower affinity and poor fluorescence response compared to 22-NBD-cholesterol, which shows stoichiometric binding and high fluorescence yield [1]. Consequently, for experiments focused on STARD1-mediated cholesterol transfer to mitochondria (e.g., adrenal or gonadal steroidogenesis research), 22-NBD-cholesterol is the preferred probe. However, for broader cholesterol trafficking applications in non-steroidogenic cells—including membrane dynamics, lipid droplet formation, and vesicular transport studies—3-C6-NBD-cholesterol offers the advantage of C3-linker membrane orientation while avoiding potential artifacts associated with side chain-labeled probes in non-STARD1 contexts [2][3].

Application
Selection Property
Validation Focus
Membrane trafficking with native side chain behavior
C3-linker membrane orientation; side chain preservation
Verify phase partitioning fidelity in Lo/Ld domain models
Liposomal delivery and rapid uptake visualization
NBD fluorophore transfer kinetics; caveolae pathway engagement
Confirm intracellular trafficking kinetics in target cell type
Non-steroidogenic cholesterol trafficking (STARD1-independent)
Low STARD1 binding; general membrane probe behavior
Validate probe distribution in non-steroidogenic cell models

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